Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2
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Overview
Description
Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, is a synthetic analogue of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body. This compound is known for its potent antagonistic effects on vasopressin receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the synthesis of the protected amino acid derivatives, followed by their sequential coupling using peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). The final product is obtained after deprotection and purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as automated peptide synthesizers and large-scale chromatography systems are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, undergoes various chemical reactions, including:
Oxidation: The thiol group in the beta-mercapto-beta,beta-cyclopentamethylenepropionic acid moiety can be oxidized to form disulfides.
Reduction: Disulfides formed can be reduced back to thiols.
Substitution: The peptide bonds can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Cleaved peptide fragments
Scientific Research Applications
Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on water retention and blood pressure regulation.
Medicine: Potential therapeutic applications in treating conditions related to vasopressin dysregulation, such as diabetes insipidus and hyponatremia.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to vasopressin receptors, specifically the V1a and V2 receptors. By acting as an antagonist, it inhibits the binding of endogenous vasopressin, thereby blocking its physiological effects. This leads to a decrease in water reabsorption in the kidneys and a reduction in blood pressure. The molecular targets include the vasopressin receptors, and the pathways involved are related to the regulation of water balance and vascular tone .
Comparison with Similar Compounds
Similar Compounds
Arginine Vasopressin: A naturally occurring peptide hormone with similar receptor targets but different potency and selectivity.
Desmopressin: A synthetic analogue of vasopressin with a longer duration of action and different receptor selectivity.
Terlipressin: Another synthetic analogue used primarily in the treatment of bleeding esophageal varices
Uniqueness
Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, is unique due to its specific modifications, which confer high potency and selectivity as a vasopressin receptor antagonist. These modifications make it a valuable tool for studying vasopressin-related pathways and developing new therapeutic agents .
Properties
IUPAC Name |
N-[1-[2-[[5-amino-1-[[1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMXBLPNDFGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H79N11O13S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1154.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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